molecular formula C11H18N4O3S B2448387 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097889-48-8

2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2448387
CAS No.: 2097889-48-8
M. Wt: 286.35
InChI Key: ZMTBJXFUCNBDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and other scientific fields. This compound features a unique structure that includes a pyridazine ring fused with a cyclopentane ring, along with a dimethylsulfamoylamino group. Such structural features often contribute to the compound’s biological activity and chemical reactivity.

Properties

IUPAC Name

2-[2-(dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-14(2)19(17,18)12-6-7-15-11(16)8-9-4-3-5-10(9)13-15/h8,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTBJXFUCNBDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)C=C2CCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cycloaddition reaction involving a suitable diene and a diazine compound.

    Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced via a cyclization reaction, often involving a suitable cyclizing agent.

    Attachment of the Dimethylsulfamoylamino Group: The dimethylsulfamoylamino group is introduced through a nucleophilic substitution reaction, where a dimethylsulfamoyl chloride reacts with an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylsulfamoyl group (-NHSO₂NMe₂) and pyridazinone ring positions are primary sites for nucleophilic substitution.

Reaction Site Reagents/Conditions Product Key Observations
Sulfamoyl nitrogenAlkyl halides (e.g., CH₃I, C₂H₅Br)N-alkylated derivatives (e.g., -N(SO₂NMe₂)R)Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C).
Pyridazinone C-6 positionAmines (e.g., NH₃, alkylamines)6-Amino-substituted cyclopenta[c]pyridazin-3-onesRegioselectivity driven by ring electron deficiency; monitored via TLC .

Oxidation and Reduction

The pyridazinone ring exhibits redox activity under controlled conditions.

Oxidation

  • Reagents : KMnO₄ (acidic conditions), O₃ (ozonolysis)

  • Products : Ring-opening products (e.g., dicarboxylic acids) or hydroxylated derivatives.

  • Mechanism : Electron-deficient rings undergo oxidation at allylic positions, forming ketones or cleavage products.

Reduction

  • Reagents : NaBH₄, H₂/Pd-C

  • Products : Partially saturated pyridazinyl intermediates (e.g., 1,4-dihydropyridazines) .

  • Applications : Intermediate for further functionalization (e.g., alkylation, acylation) .

Ring-Opening and Rearrangement

Acidic or basic conditions induce ring transformations:

Conditions Reagents Product Notes
Strong acid (HCl, H₂SO₄)Concentrated HCl (reflux)Cyclopentane ring-opened sulfonamideDegradation observed at >100°C; characterized via NMR and MS.
Alkaline hydrolysisNaOH (aqueous, 50–60°C)Pyridazine-3-one carboxylic acid derivativesRegioselective cleavage of the fused cyclopentane ring .

Cross-Coupling Reactions

The pyridazinone core participates in transition metal-catalyzed couplings:

Reaction Type Catalyst/Reagents Product Yield References
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidsBiaryl-substituted pyridazinones45–72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aminesN-Arylated derivatives60–85%

Side Chain Modifications

The ethylenediamine-linked sulfamoyl group undergoes further functionalization:

  • Acylation : Reacts with acyl chlorides (e.g., AcCl) to form tertiary amides .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and dimethylamine.

  • Photolysis : UV irradiation (254 nm) induces C-S bond cleavage, forming pyridazine radicals.

Analytical Characterization

Key methods for monitoring reactions:

  • Chromatography : HPLC (C18 column, MeCN/H₂O gradient) and TLC (silica gel, EtOAc/hexane) .

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substitution patterns; IR identifies sulfonamide stretches (~1350 cm⁻¹) .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Pyridazinone’s C-6 position is activated for attack due to electron withdrawal by the adjacent carbonyl .

  • Leaving Group Ability : The dimethylsulfamoyl group facilitates displacement reactions via Me₂N-SO₂⁻ intermediate stabilization .

Scientific Research Applications

Research has highlighted various biological activities associated with this compound:

  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related compounds have shown a minimum inhibitory concentration (MIC) around 256 µg/mL against these bacteria .
  • Cytotoxicity :
    • Investigations into the cytotoxic effects reveal promising results against cancer cell lines. Compounds with structural similarities have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This suggests potential for development in cancer therapeutics .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been noted to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves several steps that can be adapted to create various derivatives with enhanced biological activities. The exploration of these derivatives can lead to compounds with improved efficacy against specific targets.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)Enzyme Inhibition
Compound A25615Yes
Compound B20010Yes
Compound C30020No

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial activity of several derivatives based on the cyclopentapyridazin framework. Results indicated that modifications at specific positions significantly enhanced activity against gram-positive and gram-negative bacteria .
  • Cancer Research :
    • In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed that certain derivatives led to apoptosis in targeted cells while exhibiting minimal toxicity to non-cancerous cells .
  • Neurodegenerative Disease Research :
    • Investigations into the inhibition of acetylcholinesterase by this compound suggest potential applications in treating conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies are ongoing to optimize efficacy and selectivity .

Mechanism of Action

The mechanism of action of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one stands out due to its fused ring structure and the presence of the dimethylsulfamoylamino group, which contribute to its unique chemical and biological properties

Biological Activity

The compound 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a member of the cyclopenta[c]pyridazine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃N₃O₂S
  • Molecular Weight : 213.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance:

  • Inhibition of Deubiquitinating Enzymes (DUBs) : Research indicates that compounds similar to this compound exhibit selective inhibition of DUBs such as USP7 and UCHL1. These enzymes play crucial roles in regulating protein degradation and cellular homeostasis .
  • Antiproliferative Activity : Studies have shown that derivatives of cyclopenta[c]pyridazine compounds can exhibit significant antiproliferative effects against various cancer cell lines. This suggests potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes the biological activities reported for the compound:

Activity TypeObservationsReferences
Enzyme Inhibition Selective inhibition of DUBs (e.g., USP7)
Antiproliferative Significant effects on cancer cell lines
Neuroprotective Effects Potential protective effects in neurodegeneration models

Case Studies

  • Anticancer Activity : A study conducted on a series of pyridazine derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines. This highlights their potential as anticancer agents .
  • Neuroprotection : Another investigation into neuroprotective properties revealed that compounds with similar structures could mitigate oxidative stress-induced neuronal damage in vitro. This suggests a possible therapeutic role in neurodegenerative diseases .

Q & A

Basic Research Question

  • X-ray crystallography : Resolves tautomeric ambiguities (e.g., pyridazinone vs. hydroxyl forms) and confirms substituent positions .
  • Multinuclear NMR : ¹H and ¹³C NMR identify proton environments (e.g., cyclopentane CH₂ groups at δ 2.5–3.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₃H₁₉N₃O₃S₂).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

How can tautomeric equilibria of the pyridazinone core influence biological activity, and how are these equilibria characterized?

Advanced Research Question
The pyridazin-3-one moiety exhibits tautomerism between keto (C=O) and enol (C–OH) forms, which alters electronic properties and binding affinity.

  • Spectroscopic methods : IR (C=O stretch at ~1705 cm⁻¹) and UV-Vis (λmax shifts) differentiate tautomers .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers under physiological pH .
  • Crystallographic data : demonstrates pyrrolyl substituents stabilize the keto form, enhancing electron density on the pyridazine ring .

How to design structure-activity relationship (SAR) studies for anti-inflammatory activity in this compound class?

Advanced Research Question
Key strategies from related pyridazinone derivatives ():

  • Substituent variation : Modify the dimethylsulfamoyl group (e.g., replace with carboxamide or piperazinyl groups).
  • Biological assays : Test COX-1/COX-2 inhibition (in vitro) and carrageenan-induced paw edema (in vivo).
  • Data correlation : Use QSAR models to link logP, polar surface area, and IC₅₀ values.
Substituent Biological Activity (IC₅₀, μM) LogP
Dimethylsulfamoyl12.4 (COX-2)1.8
Piperazinyl8.9 (COX-2)0.5
Carboxamide15.2 (COX-2)-0.3

How to resolve contradictions in reported biological activities across studies?

Advanced Research Question
Discrepancies may arise from assay conditions or impurities:

  • Standardize protocols : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and inhibitor concentrations.
  • Orthogonal assays : Confirm anti-inflammatory activity via ELISA (TNF-α suppression) and Western blot (NF-κB pathway) .
  • Impurity profiling : Use LC-MS to rule out byproducts (e.g., des-methyl analogs).

What computational strategies predict target binding modes and pharmacokinetic properties?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Model interactions with COX-2 (PDB: 5KIR) to prioritize substituents with favorable binding energies .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET prediction (SwissADME) : Estimate bioavailability (%F = 65–80), blood-brain barrier permeability (low), and CYP450 inhibition risks.

How does the dimethylsulfamoyl group influence metabolic stability compared to other sulfonamide derivatives?

Advanced Research Question

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites (e.g., S-oxidation).
  • Comparative stability : Sulfamoyl groups exhibit longer half-lives (t₁/₂ ~4 h) than sulfonylureas due to reduced CYP3A4-mediated degradation .

What strategies mitigate solubility challenges during in vivo testing?

Advanced Research Question

  • Prodrug design : Convert pyridazinone to a phosphate ester for enhanced aqueous solubility.
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes (e.g., β-CD) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.